

Application Notes: LRRK2-IN-13 Western Blot Protocol for Phospho-LRRK2 (S935)

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Compound of Interest				
Compound Name:	LRRK2-IN-13			
Cat. No.:	B12367168	Get Quote		

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Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The phosphorylation status of LRRK2, particularly at serine 935 (S935), is a key indicator of its activity and cellular regulation. Inhibition of LRRK2 kinase activity by small molecules leads to the dephosphorylation of S935.[1][2][3] This dephosphorylation event serves as a robust pharmacodynamic biomarker for assessing the efficacy of LRRK2 inhibitors in both cellular and in vivo models.[2][3] LRRK2-IN-13 is a potent inhibitor of LRRK2, and this document provides a detailed protocol for its use in assessing the phosphorylation state of LRRK2 at S935 via Western blot.

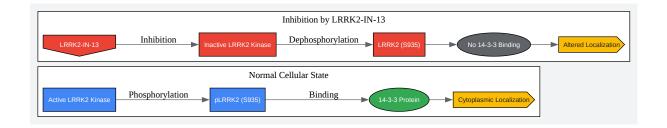
Signaling Pathway and Mechanism of Action

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. The phosphorylation of LRRK2 at serine 935 is thought to be carried out by other kinases, but is dependent on LRRK2's own kinase activity.[4] Phosphorylation at S935, along with S910, facilitates the binding of 14-3-3 proteins, which in turn regulates LRRK2's subcellular localization and function.

LRRK2 kinase inhibitors, such as **LRRK2-IN-13**, bind to the ATP-binding pocket of the LRRK2 kinase domain. This inhibition of catalytic activity leads to a rapid dephosphorylation at S935.[3] [4] This is not a direct consequence of inhibiting autophosphorylation at this site, but rather a



downstream effect that makes S935 more accessible to phosphatases.[3][5] The reduction in pLRRK2 S935 levels is therefore a reliable and indirect measure of LRRK2 kinase inhibition.



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LRRK2 signaling and inhibition by LRRK2-IN-13.

Quantitative Data Summary

The inhibitory effect of LRRK2 inhibitors on pLRRK2 S935 can be quantified to determine their potency. The IC50 value represents the concentration of an inhibitor required to reduce the pLRRK2 S935 signal by 50%. While specific IC50 data for **LRRK2-IN-13** from Western blot analysis is not readily available, data for the structurally similar and potent LRRK2 inhibitor, LRRK2-IN-1, is provided as a reference.

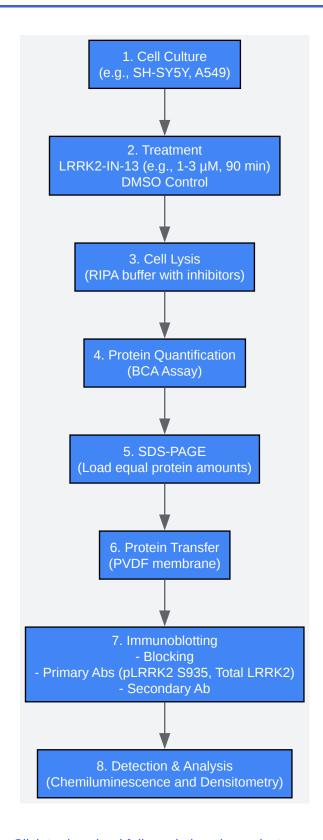


Compound	Target	Cell Type	Assay	IC50
LRRK2-IN-1	Wild-Type LRRK2	-	Biochemical	13 nM
LRRK2-IN-1	G2019S LRRK2	-	Biochemical	6 nM
EB-42168	G2019S LRRK2	Human PBMCs	Western Blot	15-27 nM
EB-42168	Wild-Type LRRK2	Human PBMCs	Western Blot	1579-2530 nM
MLi-2	LRRK2	A549 cells	Western Blot	Effective at 500 nM

Experimental Workflow

The overall workflow for assessing the effect of **LRRK2-IN-13** on pLRRK2 S935 levels involves cell culture and treatment, lysate preparation, protein quantification, and finally, Western blot analysis.





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